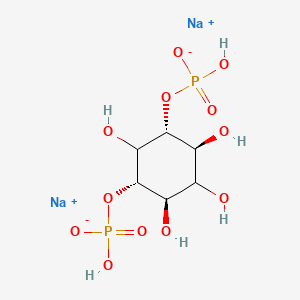

D-肌醇-1,3-二磷酸(钠盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-myo-Inositol-1,3-diphosphate (sodium salt) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals .

Synthesis Analysis

D-myo-Inositol-1,3-diphosphate (sodium salt) is a synthetic, pure diphosphate inositol used for signal transduction research . It can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .Molecular Structure Analysis

The molecular formula of D-myo-Inositol-1,3-diphosphate (sodium salt) is C6H12Na2O12P2. The molecular weight is 384.077.Chemical Reactions Analysis

Ins (1,3)P2 can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .Physical And Chemical Properties Analysis

D-myo-Inositol-1,3-diphosphate (sodium salt) is a lyophilized powder . It is soluble in water at a concentration of 1 mg/ml .科学研究应用

Cell Signaling Research

D-myo-Inositol-1,3-diphosphate is extensively used in cell signaling research . It acts as a second messenger in cells, produced by the action of phospholipase C on phosphatidylinositol-4,5-biphosphate. This process leads to the release of calcium from intracellular stores, influencing numerous cellular processes .

Cancer Research

In cancer research , this compound is utilized to study the pathways involved in tumor progression and metastasis. It helps in understanding the role of inositol phosphates in cell growth, apoptosis, and vesicle trafficking, which are pivotal in cancer development .

Metabolic Studies

Researchers use D-myo-Inositol-1,3-diphosphate in metabolic studies to explore its impact on metabolic syndromes, such as diabetes and obesity. The compound’s role in regulating insulin signaling pathways is of particular interest .

Cardiovascular Research

In cardiovascular research , the focus is on the compound’s influence on calcium signaling, which is vital for heart muscle contraction and blood vessel dilation. It aids in the investigation of heart diseases and the development of potential treatments .

Neuroscience

Neuroscientists are interested in D-myo-Inositol-1,3-diphosphate for its role in neurotransmission . It’s used to study brain functions and neurological disorders, given its involvement in releasing neurotransmitters and modulating synaptic activity .

Immunology Research

In immunology , the compound is used to study the activation and regulation of immune cells. Its role in signal transduction is crucial for understanding immune responses and autoimmune diseases .

Stem Cell Research

Stem cell researchers utilize D-myo-Inositol-1,3-diphosphate to understand the signaling mechanisms that govern stem cell differentiation and proliferation. This is key for advancing regenerative medicine and developing stem cell therapies .

Drug Development

Finally, in drug development , this compound is used to screen for potential therapeutic agents. Its role in various signaling pathways makes it a valuable tool for identifying new drugs and understanding their mechanisms of action .

作用机制

Target of Action

D-myo-Inositol-1,3-diphosphate (sodium salt), also known as Ins (1,3)P2, is a member of the inositol phosphate (InsP) molecular family . The primary targets of this compound are the inositol phosphate receptors on the endoplasmic reticulum .

Mode of Action

The compound interacts with its targets by binding to the inositol phosphate receptors on the endoplasmic reticulum . This binding results in the opening of calcium channels and an increase in intracellular calcium .

Biochemical Pathways

Ins (1,3)P2 plays a critical role in the transmission of cellular signals . It is involved in the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This process leads to the production of Ins (1,4,5)P3, another member of the InsP family, which is a well-studied second messenger . Ins (1,3)P2 can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .

Result of Action

The binding of Ins (1,3)P2 to its receptor results in the opening of calcium channels and an increase in intracellular calcium . This increase in intracellular calcium can trigger various cellular responses, including the activation of certain enzymes and the regulation of gene expression .

属性

IUPAC Name |

disodium;[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1?,2-,3+,4?,5+,6-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQLGMXVAUVPIQ-MSPDDEDBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na2O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,3-diphosphate (sodium salt) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)

![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)